molecular formula C8H8F3NO2S B13270288 2-Methyl-5-(trifluoromethyl)benzenesulfonamide

2-Methyl-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B13270288
M. Wt: 239.22 g/mol
InChI Key: KKLMQCZXYGCGIQ-UHFFFAOYSA-N
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Description

2-Methyl-5-(trifluoromethyl)benzenesulfonamide is an organic compound with the molecular formula C8H8F3NO2S. It is a white crystalline solid that is soluble in organic solvents such as chloroform and dimethylformamide (DMF). This compound is known for its stability under normal temperature and pressure conditions, but it should be kept away from strong oxidizing agents .

Preparation Methods

The synthesis of 2-Methyl-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with trifluoromethylamine under controlled conditions. The reaction can be carried out at room temperature or with slight heating in an appropriate solvent . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the final product.

Chemical Reactions Analysis

2-Methyl-5-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

2-Methyl-5-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its derivatives can inhibit carbonic anhydrase IX by binding to the active site of the enzyme, thereby preventing its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

2-Methyl-5-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds such as:

Properties

Molecular Formula

C8H8F3NO2S

Molecular Weight

239.22 g/mol

IUPAC Name

2-methyl-5-(trifluoromethyl)benzenesulfonamide

InChI

InChI=1S/C8H8F3NO2S/c1-5-2-3-6(8(9,10)11)4-7(5)15(12,13)14/h2-4H,1H3,(H2,12,13,14)

InChI Key

KKLMQCZXYGCGIQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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